4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyrrolidinyl-pyrimidinyl moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for applications in medicinal chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the pyrrolidinyl-pyrimidinyl intermediate, which is then coupled with a benzamide derivative The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reagent addition rates. This ensures the efficient and cost-effective production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl-pyrimidinyl moiety allows the compound to bind to these targets with high affinity, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide: shares structural similarities with other benzamide derivatives and pyrimidinyl-pyrrolidinyl compounds.
N-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide: Lacks the dimethylsulfamoyl group but retains the core structure.
4-(dimethylsulfamoyl)benzamide: Lacks the pyrimidinyl-pyrrolidinyl moiety but retains the benzamide core.
Uniqueness
The presence of both the dimethylsulfamoyl group and the pyrimidinyl-pyrrolidinyl moiety in this compound makes it unique. This combination allows the compound to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets compared to its similar counterparts.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-22(2)27(25,26)16-8-6-14(7-9-16)17(24)21-13-15-5-3-12-23(15)18-19-10-4-11-20-18/h4,6-11,15H,3,5,12-13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRKLWBOFXZXIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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